molecular formula C23H20N6O3S B2450705 ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate CAS No. 1115900-80-5

ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B2450705
CAS RN: 1115900-80-5
M. Wt: 460.51
InChI Key: IFTBVMMTALMTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 5-{[(2-fluorophenyl)sulfonylamino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also includes sulfonyl, methoxybenzyl, and carboxylate functional groups .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCOC(=O)c1c(c(c([nH]1)CN(Cc2ccc(cc2)OC)S(=O)(=O)c3cc(ccc3F)F)C)C . This string describes the structure of the molecule in terms of the connectivity of its atoms.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyrrole ring is aromatic and can undergo electrophilic substitution . The sulfonyl group could potentially participate in substitution reactions, and the ester group could undergo hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl and ester groups could influence its solubility in different solvents. The aromatic pyrrole ring could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Synthesis and Structural Analysis

Research in organic chemistry has led to the development of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases through the reaction of similar structured compounds. These synthesized compounds were characterized using analytical and spectroscopic data, indicating their potential utility in further chemical synthesis and structural studies (Hassan et al., 2015).

Material Science and Dye Studies

In the field of material science, studies on methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones have been conducted to understand their structural and vibrational characteristics. These investigations, combining experimental and theoretical approaches, provide insights into the stability and tautomeric forms of these compounds, which can be valuable in designing new materials and dyes (Mirković et al., 2014).

Pharmacological Studies

Although you requested to exclude information related to drug use, dosage, and side effects, it's important to note that compounds with similar structures have been studied for their pharmacological activities. These studies often explore the binding affinities and intrinsic efficacy of compounds on various receptors, contributing to the development of new therapeutic agents. For instance, research on 5-HT1D receptor agonist properties of novel compounds has helped in understanding their potential uses in treating certain medical conditions (Barf et al., 1996).

Advanced Synthesis Techniques

Innovative synthesis techniques are crucial for advancing scientific research. Studies like the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid demonstrate the development of new methods for creating intermediates used in the production of pharmaceuticals (Yu, 2008).

These examples highlight the significant role that compounds like "ethyl 5-{[(2-fluorophenyl)sulfonylamino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate" play in various scientific research areas. Their applications in synthesis, structural analysis, and development of new materials and pharmaceuticals underscore the importance of continued research in these domains.

Future Directions

The compound could potentially be explored for various applications, given its complex structure and the presence of several functional groups. For example, it could be investigated for biological activity, given that both pyrrole and sulfonyl groups are found in many biologically active compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate' involves the reaction of 4-methoxybenzylamine with 2-fluorobenzenesulfonyl chloride to form the intermediate compound, which is then reacted with 3,4-dimethyl-1H-pyrrole-2-carboxylic acid and ethyl chloroformate to obtain the final product.", "Starting Materials": [ "4-methoxybenzylamine", "2-fluorobenzenesulfonyl chloride", "3,4-dimethyl-1H-pyrrole-2-carboxylic acid", "ethyl chloroformate" ], "Reaction": [ "Step 1: 4-methoxybenzylamine is reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 3,4-dimethyl-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide bond.", "Step 3: Finally, the amide product is reacted with ethyl chloroformate in the presence of a base such as triethylamine to obtain the final product, 'ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate'." ] }

CAS RN

1115900-80-5

Molecular Formula

C23H20N6O3S

Molecular Weight

460.51

IUPAC Name

5-(4-ethoxyphenyl)-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C23H20N6O3S/c1-3-31-17-10-8-16(9-11-17)29-22(30)18-12-24-27-21(18)26-23(29)33-13-19-25-20(28-32-19)15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,24,27)

InChI Key

IFTBVMMTALMTGQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.